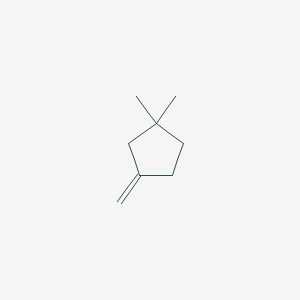

1,1-dimethyl-3-methylidenecyclopentane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethyl-3-methylidenecyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-7-4-5-8(2,3)6-7/h1,4-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVJYBCGWZUROZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505719 | |

| Record name | 1,1-Dimethyl-3-methylidenecyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78343-76-7 | |

| Record name | 1,1-Dimethyl-3-methylidenecyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Elucidation

Plausible Synthetic Pathways

A highly plausible and widely utilized method for the synthesis of exocyclic methylene (B1212753) groups on a ketone is the Wittig reaction. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction involves the treatment of a ketone with a phosphorus ylide. In the case of 1,1-dimethyl-3-methylidenecyclopentane, the logical precursor would be 3,3-dimethylcyclopentanone (B1585620).

The synthesis would proceed as follows:

Preparation of the Wittig Reagent: The Wittig reagent, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is typically prepared by reacting triphenylphosphine (B44618) (PPh₃) with a methyl halide (e.g., methyl bromide) to form the phosphonium (B103445) salt, followed by deprotonation with a strong base like n-butyllithium (n-BuLi). masterorganicchemistry.comyoutube.com

Wittig Reaction: The prepared ylide is then reacted with 3,3-dimethylcyclopentanone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to yield the desired alkene, this compound, and triphenylphosphine oxide as a byproduct. libretexts.orglibretexts.org

Another potential, though perhaps less direct, route could involve a Grignard reaction. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Treatment of 3,3-dimethylcyclopentanone with a methylmagnesium halide (e.g., CH₃MgBr) would yield a tertiary alcohol. Subsequent acid-catalyzed dehydration of this alcohol would likely lead to a mixture of isomeric alkenes, from which this compound could potentially be isolated. youtube.com

Structural Elucidation and Spectroscopic Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The two protons of the exocyclic methylene group would likely appear as singlets or narrowly split multiplets in the vinylic region (around 4.5-5.0 ppm). The protons on the cyclopentane (B165970) ring would appear as multiplets in the aliphatic region (around 1.5-2.5 ppm). The two geminal methyl groups at the C1 position would give a sharp singlet further upfield (around 1.0-1.2 ppm), integrating to six protons.

¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the quaternary C1 carbon, signals for the methylene carbons of the ring, a signal for the methine carbon if any were present, and distinct signals for the sp² carbons of the exocyclic double bond (one quaternary and one methylene). The carbons of the two methyl groups would appear as a single signal in the high-field region.

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (110.20 g/mol ). Common fragmentation patterns for cyclic alkanes and alkenes involve the loss of methyl groups (M-15) and larger alkyl fragments. The fragmentation would likely be influenced by the stability of the resulting carbocations.

Physicochemical Properties

Specific experimental physical properties for 1,1-dimethyl-3-methylidenecyclopentane are not widely documented. However, we can estimate these properties based on data for structurally similar compounds such as 1,1-dimethylcyclopentane (B44176) and 1-methyl-3-methylidenecyclopentane. libretexts.orgyoutube.com

Table 1: Estimated of this compound

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₈H₁₄ | - |

| Molecular Weight | 110.20 g/mol | - |

| Boiling Point | ~110-120 °C | Based on the boiling point of similar sized substituted cyclopentanes. |

| Density | ~0.78-0.82 g/mL | Based on the density of similar substituted cyclopentanes. |

| Refractive Index | ~1.43-1.45 | Based on the refractive index of similar substituted cyclopentanes. |

Conclusion

1,1-dimethyl-3-methylidenecyclopentane represents an interesting yet under-explored molecule within the broader class of substituted cyclopentanes. While its direct synthesis and characterization are not extensively detailed in the scientific literature, established synthetic methodologies such as the Wittig reaction provide a clear and plausible route to its formation from 3,3-dimethylcyclopentanone (B1585620). Its physicochemical and spectroscopic properties can be reasonably predicted based on the well-understood behavior of analogous compounds. Further experimental investigation into this compound would be valuable to confirm these predictions and to explore its potential applications in organic synthesis and materials science.

Computational and Theoretical Studies of 1,1 Dimethyl 3 Methylidenecyclopentane

Quantum Chemical Calculations: A Lack of Specific Data

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and geometry of molecules. However, no peer-reviewed articles or database entries were found that specifically detail the application of these methods to 1,1-dimethyl-3-methylidenecyclopentane.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

There are no published studies that have employed DFT methods to determine the optimized geometry, electronic properties (such as orbital energies and charge distribution), or vibrational frequencies of this compound.

Ab Initio Methods for High-Level Energetic Calculations

Similarly, the scientific literature lacks any high-level ab initio calculations (such as Møller-Plesset perturbation theory or Coupled Cluster methods) that would provide precise energetic information for this compound.

Reaction Pathway Analysis and Transition State Modeling: An Uncharted Territory

The analysis of reaction pathways and the modeling of transition states are crucial for understanding the mechanisms and kinetics of chemical reactions. For this compound, this area remains unexplored.

Calculation of Activation Barriers

No computational studies have been published that calculate the activation barriers for any reactions involving this compound, such as its synthesis, isomerization, or participation in addition reactions.

Elucidation of Chemo-, Regio-, and Stereoselectivity

The factors governing the selectivity of reactions involving this compound have not been investigated through computational modeling.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions: No Available Research

Molecular dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational changes and interactions with other molecules. A search of the available literature did not yield any studies that have performed molecular dynamics simulations on this compound to analyze its conformational landscape or intermolecular forces.

Structure-Reactivity Relationship (SAR) Studies via Computational Approaches

The reactivity of this compound is intricately linked to its unique structural features, including the puckered five-membered ring, the exocyclic double bond, and the gem-dimethyl substitution. Computational and theoretical chemistry offer powerful tools to dissect the relationship between this structure and the molecule's chemical behavior. Through methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory, it is possible to probe the electronic and steric factors that govern its reactivity.

The methylidene group (=CH₂) introduces a region of high electron density and an sp²-hybridized carbon atom, which significantly impacts the molecule's electronic properties and reactivity. ncert.nic.in The π-bond of the exocyclic double bond is a primary site for electrophilic attack and other addition reactions. ncert.nic.in Its position on the ring is crucial. Computational studies on substituted cyclopentenes have shown that substituents on the homoallylic position (equivalent to the C3 position relative to the double bond if it were endocyclic) can lead to higher ring strain energies (RSEs) due to increased eclipsing interactions. researchgate.net This suggests the methylidene group at C3 in this compound plays a significant role in modulating the ring's strain and, consequently, its reactivity.

Conversely, the gem-dimethyl group at the C1 position has a notable effect on the ring's stability. Computational studies on other small ring compounds have demonstrated that gem-dimethyl substitution generally leads to a reduction in ring strain. acs.org This phenomenon, known as the Thorpe-Ingold effect, is attributed to the compression of the internal bond angle by the bulky methyl groups, which in turn relieves angle strain elsewhere in the ring. For instance, gem-dimethyl substitution can lower the strain energy of cyclobutane (B1203170) by approximately 7 kcal/mol. acs.org A similar stabilizing effect is anticipated for the 1,1-dimethyl-substituted cyclopentane (B165970) ring.

Interactive Data Table: Calculated Substituent Effects on Cycloalkane Properties

The following table summarizes the typical influence of gem-dimethyl and methylidene substituents on the structural and energetic properties of a five-membered ring system, as inferred from computational studies on analogous molecules. ncert.nic.inresearchgate.netacs.org

| Property | Effect of 1,1-Dimethyl Group | Effect of 3-Methylidene Group | Combined Influence on this compound |

| Ring Strain Energy (RSE) | Decrease | Increase (due to torsional strain) | Moderate; competing effects lead to a complex overall strain profile. |

| C-C-C Bond Angle (at C1) | Decrease from ideal sp³ angle | - | The internal C5-C1-C2 angle is compressed. |

| Dominant Reactive Site | - | Introduces a nucleophilic π-bond | The exocyclic double bond is the primary center for chemical reactions. |

| Hybridization at C3 | - | sp² | Planar geometry at C3, influencing local ring conformation. |

| Molecular Conformation | Influences puckering amplitude | Introduces rigidity around C3 | A specific puckered conformation (envelope or twist) will be energetically favored. |

Structure-activity relationship (SAR) studies via computational approaches also involve analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the π-bond of the methylidene group, consistent with its role as the main nucleophilic center. The LUMO, conversely, would be associated with the corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's kinetic stability and reactivity toward various reagents.

Furthermore, local reactivity descriptors derived from conceptual DFT, such as Fukui functions, can be calculated to predict the most probable sites for nucleophilic, electrophilic, or radical attack with greater precision. nih.gov For this molecule, the Fukui function f(r) would almost certainly show its highest values on the carbon atoms of the methylidene group, quantitatively confirming it as the most reactive site. nih.gov

Interactive Data Table: Inferred Reactivity Indices for this compound

This table presents inferred data based on general principles of computational chemistry applied to the target molecule.

| Reactivity Index | Predicted Locus | Implication for Reactivity |

| HOMO Density | Highest on the C=CH₂ bond | Site of electrophilic attack |

| LUMO Density | Highest on the C=CH₂ bond | Site of nucleophilic attack (in reactions where the alkene acts as an electrophile) |

| Fukui Function (f⁺) | Highest on the C=CH₂ carbons | Most probable site for nucleophilic attack |

| Electrostatic Potential | Negative potential above/below the C=CH₂ plane | Attraction of electrophiles to the π-system |

Strategic Applications in Complex Chemical Synthesis

1,1-Dimethyl-3-methylidenecyclopentane as a Building Block in Multi-Step Syntheses

The inherent reactivity of the exocyclic double bond and the stereochemical possibilities of the cyclopentane (B165970) ring position this compound as a versatile starting material for creating more complex molecules.

Synthesis of Natural Products Incorporating Cyclopentane Frameworks

While the cyclopentane moiety is a common feature in a vast array of natural products, including many terpenoids and prostaglandins, direct synthetic routes employing this compound are not prominently described in the literature. Theoretically, the functional group handles of this compound—the alkene and the quaternary carbon center—could be elaborated to construct natural product skeletons. For instance, transformations of the exocyclic methylene (B1212753) group could lead to the introduction of various functionalities, and the gem-dimethyl group is a common feature in many sesquiterpenes. However, specific examples of its use in the total synthesis of natural products remain elusive in published research.

Preparation of Advanced Intermediates for Complex Molecular Architectures

The structure of this compound lends itself to the generation of a variety of advanced intermediates. The exocyclic double bond can undergo a range of chemical transformations, such as:

Oxidative Cleavage: To yield a ketone, which can then be used in subsequent carbon-carbon bond-forming reactions.

Hydroboration-Oxidation: To produce a primary alcohol, introducing a new functional group for further manipulation.

Epoxidation: To form a spirocyclic epoxide, a versatile intermediate for nucleophilic ring-opening reactions.

Cycloaddition Reactions: To construct more complex polycyclic systems.

These potential transformations could, in principle, allow for the synthesis of highly substituted and stereochemically rich cyclopentane derivatives, which are valuable precursors for larger, more complex molecules. A commercial supplier, Enamine, lists this compound as a building block, suggesting its availability for such synthetic endeavors. enaminestore.com

Table 1: Potential Transformations of this compound for Advanced Intermediates

| Reaction Type | Reagents | Product Functional Group |

| Oxidative Cleavage | O₃; DMS | Ketone |

| Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | Primary Alcohol |

| Epoxidation | m-CPBA | Epoxide |

| Diels-Alder | Diene | Cyclohexene (B86901) Spirocycle |

Role in Material Science Precursors

There is currently no available information in the scientific literature to suggest that this compound or its specific derivatives are utilized as precursors in material science. The potential for this compound to be used in polymerization or the synthesis of other materials has not been explored in published research.

Development of Catalytic Systems Utilizing this compound Derivatives as Ligands

The development of ligands for catalysis often involves the use of chiral backbones to induce stereoselectivity. While the cyclopentane ring of this compound could potentially be functionalized to create novel ligands, there are no current reports of its derivatives being used in the development of catalytic systems. The synthesis of such ligands and their application in catalysis remains an unexplored area of research.

Research on this compound Remains Largely Uncharted Territory

Despite its specific chemical structure, the compound this compound has not been the subject of significant scientific investigation. A thorough review of available chemical literature and databases reveals a notable absence of in-depth research pertaining to its synthesis, reactivity, and potential applications. This scarcity of information precludes a detailed discussion of its chemical properties and emerging research avenues.

While the broader class of cyclopentanes and molecules with exocyclic double bonds are well-represented in chemical research, this particular substituted cyclopentane derivative appears to be a novel or largely unexplored chemical entity. There is no readily available information regarding its preparation, characteristic reactions, or spectroscopic data in established scientific journals or chemical reference works.

Consequently, any detailed discussion on future perspectives, such as the exploration of its reactivity patterns, the development of sustainable synthetic routes, its integration into flow chemistry platforms, or the design of derivatives with tunable reactivity, would be entirely speculative at this time. The foundational knowledge required to support such an analysis is not present in the public domain.

For progress to be made in understanding this compound, fundamental research would be required. This would include the development of a reliable synthetic method, followed by thorough characterization of its physical and spectroscopic properties. Subsequent studies could then begin to probe its reactivity in various chemical transformations, potentially uncovering unique chemical behaviors that could be of interest for future applications. However, until such foundational work is undertaken and published, this compound remains a molecule with a chemical identity but without a documented scientific story.

Q & A

Q. What established synthetic routes exist for 1,1-dimethyl-3-methylidenecyclopentane, and how do reaction conditions (e.g., catalysts, temperature) influence yield?

Methodological Answer: The synthesis of cyclopentane derivatives like this compound typically involves alkylation or isomerization of pre-functionalized cyclopentanes. For example, 1,1-dimethylcyclopentane derivatives are synthesized via Grignard reactions or acid-catalyzed rearrangements of precursor alcohols . Reaction conditions such as catalyst choice (e.g., Lewis acids like AlCl₃) and temperature (optimized between 80–120°C) critically affect regioselectivity and yield. Safety protocols for handling reactive intermediates (e.g., alkyl halides) must align with guidelines for flammable organics .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is essential for structural elucidation. The methylidene group () exhibits distinct deshielded proton signals (~4.5–5.5 ppm) and carbon signals (~100–120 ppm) in H and C NMR, respectively . Gas chromatography-mass spectrometry (GC-MS) can confirm molecular weight (MW 98.19 g/mol) via parent ion peaks. Infrared (IR) spectroscopy further identifies C-H stretching in cyclopentane rings (~2900 cm⁻¹) and methylidene C=C bonds (~1650 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Due to its volatility (vapor pressure ~64.0 mmHg at 25°C), experiments should be conducted in fume hoods with explosion-proof equipment . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Spill management requires inert absorbents (e.g., vermiculite) and disposal via certified hazardous waste protocols. Emergency procedures should reference Safety Data Sheets (SDS) for toxicity data (e.g., CAS 53771-88-3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling points, vapor pressures) of this compound across studies?

Methodological Answer: Discrepancies in thermodynamic data often arise from impurities or measurement techniques. Researchers should validate purity via high-resolution GC or HPLC and cross-reference data with standardized databases (e.g., NIST Chemistry WebBook ). Replicating experiments under controlled conditions (e.g., using calibrated manometers for vapor pressure) and applying statistical tools (e.g., ANOVA) can identify systematic errors. Computational validation via quantum chemistry models (e.g., DFT) may reconcile experimental and theoretical values .

Q. How do surface interactions (e.g., adsorption on indoor materials) influence the environmental behavior of this compound, and what advanced analytical methods quantify these interactions?

Methodological Answer: Adsorption dynamics on surfaces like silica or polymers can be studied using microspectroscopic techniques (e.g., ToF-SIMS or AFM) to map nanoscale interactions . Gravimetric adsorption experiments under controlled humidity and temperature provide kinetic data. Computational models (e.g., Langmuir isotherms) correlate surface coverage with concentration. Recent studies highlight the compound’s affinity for hydrophobic surfaces, impacting indoor air quality assessments .

Q. What computational chemistry approaches best predict the reactivity of this compound in catalytic systems (e.g., hydrogenation or oxidation)?

Methodological Answer: Density Functional Theory (DFT) calculations can model reaction pathways, identifying active sites for hydrogenation (e.g., methylidene group) and predicting activation energies. QSPR (Quantitative Structure-Property Relationship) models, trained on datasets of similar cyclopentanes, forecast reactivity trends . Experimental validation via catalytic trials with metal-zeolite catalysts (e.g., Pt/ZSM-5) under varying pressures (1–10 bar H₂) can test computational predictions .

Q. How do structural isomers (e.g., 1,2- vs. 1,3-dimethyl derivatives) affect the compound’s catalytic applications or stability in polymer matrices?

Methodological Answer: Isomeric effects are studied via comparative kinetics. For example, this compound’s strained geometry may enhance reactivity in Diels-Alder reactions versus less strained isomers. Stability in polymers is assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under oxidative conditions. Isomer-specific degradation pathways (e.g., radical-mediated vs. thermal cleavage) can be elucidated via ESR spectroscopy .

Q. What experimental designs effectively investigate the degradation pathways of this compound in environmental or biological systems?

Methodological Answer: Design a two-phase study: (1) Lab-scale degradation using ozonolysis or UV photolysis to identify primary degradation products (e.g., ketones or epoxides) via LC-MS. (2) Microbial degradation assays with soil or wastewater consortia, monitoring metabolite formation (e.g., CO₂ evolution) using isotope labeling (C). Statistical tools like PCA (Principal Component Analysis) can differentiate abiotic vs. biotic pathways .

Data Presentation Example

| Property | Reported Value | Method Used | Reference |

|---|---|---|---|

| Vapor Pressure (25°C) | 64.0 mmHg | Manometric | |

| Boiling Point | 120–125°C | GC Retention Index | |

| Adsorption Coefficient | 0.312 L/kg | Gravimetric Analysis |

This table highlights the importance of methodological transparency when reconciling data discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.